Diammonium maleate

Description

Significance in Contemporary Chemical Science

The significance of diammonium maleate (B1232345) in contemporary chemical science stems from several key attributes. Notably, its non-hygroscopic nature distinguishes it from many other maleic acid derivatives, making it more amenable to handling and storage in environments with varying humidity levels vulcanchem.com. This property is crucial for maintaining product integrity and reproducibility in sensitive chemical processes.

Furthermore, diammonium maleate serves as a precursor in the synthesis of various advanced materials and chemical products. It finds application as an intermediate in the production of photochemicals, specifically in photo-developing agents vulcanchem.comindustrialchemicals.gov.au. Its potential utility in the development of biodegradable polymers is also an active area of research vulcanchem.com. The compound has also been implicated in the synthesis of polyaspartic acid, a biodegradable polymer with diverse applications google.com. Its role in the direct solid-state polymerization (DSSP) of polyamide salts highlights its utility in materials science, influencing polymer chain formation and material properties mdpi.com.

Scope of Academic Inquiry into this compound Chemistry

Academic research into this compound encompasses a broad spectrum of chemical and materials science investigations. Key areas of inquiry include:

Crystallography and Material Stability : Studies utilizing techniques such as synchrotron X-ray diffraction are employed to understand the structural integrity and stability of this compound in various consolidated forms vulcanchem.com. This research contributes to the design of new materials with predictable physical properties.

Environmental Chemistry and Toxicology : Investigations into the environmental impact of this compound focus on the bioavailability of its constituent ions. Research indicates that the maleate ion exhibits low bioavailability, which in turn reduces its ecological toxicity when compared to free maleic acid vulcanchem.com.

Polymer Synthesis and Modification : this compound is explored for its role in creating novel polymers. Its involvement in the production of polyaspartic acid and its study within the context of polyamide salt polymerization (DSSP) underscore its importance in polymer chemistry and materials engineering google.commdpi.com.

Atmospheric Science : The hygroscopic behavior of this compound and its influence on water uptake in atmospheric aerosols have been subjects of study, contributing to a better understanding of aerosol formation and properties in the atmosphere copernicus.org.

Chemical Synthesis Pathways : Research continues to optimize synthesis methods for this compound, balancing reaction speed, product purity, and efficiency. This includes exploring solid-state ammoniation techniques to avoid solvent-related issues vulcanchem.comgoogle.com.

The ongoing academic interest in this compound reflects its potential to contribute to advancements in materials science, sustainable chemistry, and chemical processing.

Structure

3D Structure of Parent

Properties

IUPAC Name |

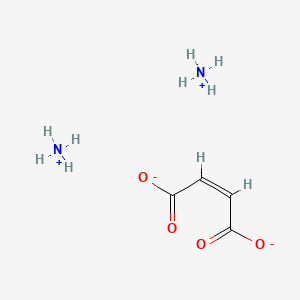

diazanium;(Z)-but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKXWJDFFQPBQL-UAIGNFCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23705-99-9, 39444-67-2 | |

| Record name | Diammonium maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023705999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, ammonium salt (1:?), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenedioic acid (2Z)-, ammonium salt (1:?), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Identity and Properties

Diammonium maleate (B1232345) is a well-defined chemical entity with specific identifiers and physical characteristics that are crucial for its research and industrial applications.

Table 1: Chemical and Physical Properties of Diammonium Maleate

| Property | Value | Source |

| CAS Number | 23705-99-9 | vulcanchem.comnih.govindustrialchemicals.gov.aualfa-chemistry.comechemi.com |

| Molecular Formula | C₄H₁₀N₂O₄ | vulcanchem.comnih.govalfa-chemistry.comechemi.com |

| Molecular Weight | ~150.13 g/mol | nih.govalfa-chemistry.comechemi.com |

| Appearance | White crystalline solid | vulcanchem.com |

| Solubility | High solubility in water | vulcanchem.com |

| Hygroscopicity | Non-hygroscopic | vulcanchem.com |

| Thermal Behavior | Decomposes at elevated temperatures, releasing ammonia (B1221849) and maleic anhydride (B1165640) | vulcanchem.com |

| SMILES | C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] | nih.govalfa-chemistry.com |

| InChI | InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1-;; | nih.gov |

Synthesis and Production

The production of diammonium maleate (B1232345) is typically achieved through direct chemical synthesis, with industrial methods focusing on efficiency and product quality.

Table 2: Industrial Synthesis Parameters

| Parameter | Optimal Range / Description | Impact on Process / Yield | Source |

| Reactants | Maleic acid and ammonia (B1221849) gas | Direct reaction | vulcanchem.com |

| Substrate State | Finely ground maleic acid (100–325 mesh) | Enhances reaction completeness | vulcanchem.com |

| Temperature | 20–60°C | Higher temperatures accelerate reaction but risk decomposition | vulcanchem.comgoogle.com |

| Ammonia Stoichiometry | 2:1 (NH₃:maleic acid) | Ensures full neutralization | vulcanchem.com |

| Reaction Medium | Solid-state ammoniation (no volatile solvents or water) | Avoids costly operations and potential decomposition | google.com |

| Monitoring | pH indicators (e.g., Congo red) | Tracks neutralization progress to endpoint | vulcanchem.com |

The industrial synthesis involves the reaction of gaseous ammonia with solid maleic acid. Key steps include preparing maleic acid with an increased surface area through fine grinding, followed by ammoniation in a controlled reactor. The reaction progress is monitored using pH indicators to ensure complete neutralization vulcanchem.com. Alternative methods may involve the reaction of maleic anhydride (B1165640) with ammonium (B1175870) hydroxide (B78521) google.com.

Research Applications and Findings

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, synthetic methods for this compound have been developed to minimize waste and avoid hazardous solvents. These approaches prioritize the use of benign media or eliminate solvents altogether, enhancing the environmental profile of the synthesis.

Aqueous Media and Solvent-Free Reaction Systems

The synthesis of this compound can be effectively carried out in aqueous solutions. An aqueous substrate solution containing maleic acid and ammonia serves as a direct route to forming mono- or di-ammonium maleate. google.com This approach is particularly advantageous when the resulting this compound solution is used directly in subsequent chemoenzymatic reactions, avoiding isolation steps and reducing solvent use. google.com

A significant advancement in green synthesis is the development of a solvent-free method for producing ammonium (B1175870) salts of maleic acid. google.com This process involves the direct reaction of finely divided, solid maleic acid with gaseous ammonia. The reaction is conducted in a closed container at controlled temperatures, typically between 25 °C and 60 °C, to yield a non-hygroscopic mixture of monoammonium maleate and this compound. google.com This solventless approach eliminates the need for organic solvents, simplifying product work-up and minimizing environmental discharge.

Table 1: Comparison of Aqueous and Solvent-Free Synthesis of this compound

| Parameter | Aqueous Synthesis | Solvent-Free Synthesis | Reference |

| Reactants | Maleic acid, Aqueous ammonia | Solid maleic acid, Gaseous ammonia | google.com, google.com |

| Solvent | Water | None | google.com, google.com |

| Temperature | Ambient | 25 - 60 °C | google.com, google.com |

| Product Form | Aqueous solution | Solid, non-hygroscopic powder | google.com, google.com |

| Key Advantage | Suitable for direct use in biocatalysis | Eliminates solvent waste, simple work-up | google.com, google.com |

Catalytic Synthesis Innovations for Maleate Derivatives

While direct catalytic synthesis of this compound is primarily a straightforward acid-base reaction, catalytic innovations are prominent in the transformation of maleate derivatives. For instance, the catalytic amination of biomass-derived oxygenates is a key strategy for producing valuable amines, where maleic acid is a potential intermediate. acs.org Processes have been developed to convert butane (B89635) to maleic anhydride, which can then be hydrogenated to compounds like 1,4-butanediol (B3395766) (BDO). acs.org Although this does not directly yield this compound, it showcases the catalytic pathways that intersect with maleate chemistry.

Ammoniation Reactions for Ammonium Maleate Salt Formation

The core method for producing this compound is the ammoniation of maleic acid. This acid-base neutralization can be performed under various conditions to yield the desired salt.

A patented solvent-free method details charging a closed container with pulverized solid maleic acid and introducing gaseous ammonia, derived from the volatilization of liquid ammonia. google.com The reaction temperature is maintained below the decomposition temperature of the resulting ammonium salts. google.com By controlling the stoichiometry of ammonia, one can influence the ratio of monoammonium to this compound in the final product. google.com

An alternative route involves the reaction of a monoalkyl maleate with either ammonia gas or an aqueous ammonia solution. google.com This process first forms an ammonium salt of the monoalkyl maleate, which can then be used in subsequent polymerization reactions. google.com

Table 2: Ammoniation Reaction Parameters for Ammonium Maleate Salts

| Starting Material | Ammoniating Agent | Solvent | Temperature | Product | Reference |

| Solid Maleic Acid | Gaseous Ammonia | None | 25 - 60 °C | Mixture of Mono- and this compound | google.com |

| Monoalkyl Maleate | Gaseous or Aqueous Ammonia | Polar Solvent (for subsequent step) | Not specified | Ammonium Salt of Monoalkyl Maleate | google.com |

Chemoenzymatic and Biocatalytic Routes Involving Maleate Scaffolds

This compound serves as a key substrate in innovative chemoenzymatic and biocatalytic pathways for the synthesis of high-value chemicals. A notable example is the production of L-aspartic acid. google.com This process utilizes an enzyme-containing material that possesses both maleate isomerase and aspartase activity. google.com

The biocatalytic conversion proceeds in two key steps:

Isomerization: Maleate isomerase catalyzes the conversion of this compound to diammonium fumarate (B1241708).

Amination: Aspartase then facilitates the addition of ammonia across the double bond of the fumarate intermediate to produce L-ammonium aspartate. google.com

This chemoenzymatic route is highly specific and provides a direct pathway from a simple maleate salt to a valuable amino acid. The entire reaction is conducted in an aqueous solution, starting with maleic acid and ammonia or pre-formed this compound. google.com

Synthesis of Novel Derivatives and Functionalized Maleate Compounds

This compound is not only a final product but also a monomeric unit for the synthesis of polymers. Research has shown that diammonium salts of dicarboxylic acids, including ethylene (B1197577) this compound, can undergo direct solid-state polycondensation (DSSP) to form polyamides. mdpi.com This process involves heating the solid salt below its melting point, leading to polymerization while the material remains in a solid, free-flowing state. mdpi.com

Furthermore, ammonium maleate intermediates, formed from the reaction of maleic acid and ammonia, can be polymerized at high temperatures (220 °C to 240 °C) to produce polysuccinimide. google.com This polymer can then be hydrolyzed to yield polyaspartic acid, a biodegradable and water-soluble polymer with applications as a dispersant and anti-scaling agent. google.com The synthesis of polysuccinimide can also be achieved through the condensation polymerization of an ammonium salt of a monoalkyl maleate in a polar solvent. google.com These pathways demonstrate the utility of this compound and its precursors in creating functional polymers.

Single Crystal X-ray Diffraction Studies of this compound and Analogues

Single crystal X-ray diffraction is the primary technique for elucidating the precise three-dimensional arrangement of atoms within a crystal lattice. Such studies reveal detailed information about molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data and Space Group Determination

Specific crystallographic data, including unit cell parameters (a, b, c, α, β, γ) and space group determination for this compound, are not prominently reported in the reviewed literature. However, studies on related ammonium maleate salts and hydrogen maleate derivatives showcase a variety of crystallographic systems and space groups. For instance, some ammonium maleate salts crystallize in triclinic systems with space group P-1 crystallography.net, while others, such as L-alaninium maleate, adopt an orthorhombic system with space group P2₁2₁2₁ scholarsresearchlibrary.com. These variations highlight the diverse packing arrangements possible for maleate salts, influenced by the nature of the counter-cation and the resulting hydrogen bonding patterns. The absence of specific data for this compound suggests that detailed crystallographic characterization might be less common or not widely published for this particular compound compared to its hydrogen maleate counterparts.

Molecular Conformation and Geometrical Parameters of the Maleate Anion

The maleate anion, derived from maleic acid, inherently possesses a cis-(Z)-configuration around the carbon-carbon double bond vulcanchem.comnih.gov. This geometric feature is crucial for its solid-state chemistry, influencing its planarity and potential for specific intermolecular interactions. Studies on various maleate salts, including hydrogen maleates, indicate that the maleate moiety typically adopts a planar or near-planar conformation.

Table 1: Representative Geometrical Parameters of the Maleate Anion (from Analogous Salts)

| Parameter | Typical Value (Å) | Source Reference | Notes |

| C=C Bond Length | ~1.33 - 1.39 | iucr.org, scholarsresearchlibrary.com | Characteristic of a double bond |

| C-C Single Bond | ~1.47 - 1.51 | iucr.org, scholarsresearchlibrary.com | Typical for a single bond |

| C-COO⁻ Bond | ~1.23 - 1.31 | iucr.org, scholarsresearchlibrary.com | Bond between double bond carbon and carboxyl |

| C=O Bond | ~1.23 | iucr.org, scholarsresearchlibrary.com | Carbonyl bond in carboxylate group |

| C-O⁻ Bond | ~1.24 - 1.28 | iucr.org, scholarsresearchlibrary.com | Carboxylate carbon-oxygen bond |

| Planarity | Very planar | iucr.org, cdnsciencepub.com | Mean deviation from plane is often < 0.04 Å |

| Conformation | cis-(Z) | vulcanchem.com, nih.gov | Inherently cis configuration |

These parameters, derived from related compounds, provide a general understanding of the maleate anion's geometry, which is expected to be conserved in this compound due to the inherent structure of the maleate dianion.

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound is significantly influenced by electrostatic attractions and a robust network of hydrogen bonds formed between the ammonium cations and the maleate dianions.

Characterization of N-H···O and O-H···O Interactions

While the maleate dianion (C₄H₂O₄²⁻) in this compound does not possess an acidic proton to form intramolecular O-H···O bonds, this type of interaction is a hallmark of hydrogen maleate salts (HC₄H₂O₄⁻). In these analogues, a proton bridges two oxygen atoms within the same maleate unit, forming a strong intramolecular O-H···O hydrogen bond, often described as resonance-assisted polimi.itresearchgate.netrsc.orgcapes.gov.br. These interactions contribute to the rigidity and planarity of the hydrogen maleate anion.

Table 2: Representative Hydrogen Bonding Parameters in Ammonium/Hydrogen Maleate Systems (from Analogues)

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Source Reference | Notes |

| N-H···O | NH₄⁺···O⁻ | ~2.96 | Varies | polimi.it | Average N-O distance in ammonium hydrogen maleate |

| N-H···O | NH₄⁺···O⁻ | Varies | Varies | iucr.org | Ammonium cation to carboxylate oxygen in 2,5-dimethylanilinium salt |

| O-H···O (intra) | O-H···O⁻ | ~1.07 - 1.21 | Varies | rsc.org | Intramolecular in Hydrogen Maleate (from neutron diffraction) |

| O-H···O (intra) | O-H···O⁻ | ~1.18 | Varies | capes.gov.br | Symmetric intramolecular in deuterated methylammonium (B1206745) hydrogen maleate |

Resonance-Assisted Hydrogen Bonds in Maleate Salts

Resonance-Assisted Hydrogen Bonds (RAHBs) are particularly significant in the solid-state chemistry of hydrogen maleate salts. These involve a strong intramolecular hydrogen bond between the carboxylic acid proton and a carboxylate oxygen atom within the hydrogen maleate anion. This interaction is stabilized by resonance delocalization across the carboxylate groups, leading to a low proton potential barrier and often a symmetric or near-symmetric hydrogen bond cdnsciencepub.compolimi.itresearchgate.netrsc.orgacs.org. The presence of this RAHB is crucial for maintaining the specific conformation and electronic distribution within the hydrogen maleate anion. This compound, however, contains the fully deprotonated maleate dianion and thus does not exhibit this specific intramolecular RAHB.

Crystal Engineering and Packing Preferences in Ammonium Maleates

Crystal engineering principles are applied to understand and predict how molecules or ions assemble in the solid state, often by controlling intermolecular interactions like hydrogen bonds. In ammonium maleate salts, the interplay between the electrostatic attraction between ammonium cations and maleate dianions, and the directional hydrogen bonding capabilities of the NH₄⁺ groups, dictates the packing preferences. These interactions can lead to the formation of layered structures, one-dimensional chains, or three-dimensional networks, depending on the specific cation and its hydrogen bonding geometry iucr.orgpolimi.itacs.orgrsc.org. Crystal engineers leverage these interactions to design materials with specific structural motifs and desired physical properties acs.orgrsc.orgresearchgate.netmdpi.com. The systematic study of such interactions in various ammonium maleate derivatives contributes to a broader understanding of supramolecular assembly in organic salts.

Polymorphism and Structural Variability of Maleate Salts

Polymorphism, the phenomenon where a solid compound can exist in multiple crystalline forms, is a subject of considerable importance in solid-state chemistry, particularly within the pharmaceutical industry. These distinct crystalline forms, known as polymorphs, can exhibit varied physicochemical properties, including differences in solubility, dissolution rates, chemical and physical stability, and bioavailability. researchgate.netjopcr.comnih.govresearchgate.netgoogle.com Maleate salts, which are salts formed between maleic acid and various bases, are frequently studied due to their prevalence in drug formulations. researchgate.netnih.govgoogle.comacs.orgresearchgate.netacs.orgcornell.edunih.goviucr.orgresearchgate.net Structural variability in these salts can also extend to the formation of solvates, where solvent molecules are incorporated into the crystal lattice, and hydrates, a specific type of solvate involving water molecules. cornell.edunih.govnih.govd-nb.info

A comprehensive review of the available scientific literature and crystallographic databases indicates a notable absence of specific, published data detailing the polymorphism or significant structural variability of this compound. While this compound is described as a white crystalline solid with high water solubility and non-hygroscopic characteristics, experimental investigations into its potential to exist in multiple crystalline forms or exhibit diverse structural arrangements under varying conditions have not been widely reported. vulcanchem.comnih.gov

The general susceptibility of maleate salts to polymorphism and solvate formation is well-documented through studies of related compounds. For instance, avatrombopag (B1665838) maleate has been characterized as possessing a complex polymorphic and solvate landscape, with numerous forms identified in patent literature, reflecting its rich structural variability. acs.org Similarly, ciprofloxacin (B1669076) maleate has been found to exist in at least three polymorphic forms and one hydrate, with its formation pathways often elucidated through solvent-screening and mechanochemical synthesis. researchgate.netacs.org The development of pharmaceutical compounds such as cediranib (B1683797) maleate has also necessitated careful control over crystallization processes to avoid the formation of unwanted metastable polymorphs and solvates, highlighting the practical implications of understanding structural variability. cornell.edunih.gov These examples collectively underscore the intricate interplay of molecular structure, intermolecular forces, and crystallization conditions that can lead to diverse solid-state forms within the broader class of maleate salts.

Due to the absence of specific published crystallographic data or detailed polymorphic studies for this compound within the reviewed literature, a data table detailing its polymorphic forms and structural variability cannot be generated. The general principles and methodologies for characterizing polymorphism in maleate salts are discussed, drawing from studies of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei. Both solution-state and solid-state NMR provide complementary information.

Solution-state ¹H and ¹³C NMR spectroscopy are vital for identifying the carbon-hydrogen framework and the chemical environment of each atom within this compound. While specific published ¹H and ¹³C NMR data for this compound were not directly retrieved in the search results, general principles of NMR for similar compounds can be applied. ¹H NMR typically reveals the number of chemically distinct protons, their chemical shifts (indicating their electronic environment), signal splitting patterns (due to neighboring protons), and integration (proportional to the number of protons). ¹³C NMR provides information about the carbon skeleton, with chemical shifts indicating the type of carbon atoms (e.g., sp³, sp², carbonyl, etc.). For maleic acid derivatives, one would expect signals corresponding to the olefinic protons and the protons of the ammonium groups. The maleate moiety, derived from maleic acid, features a carbon-carbon double bond and carboxylic acid groups that become ammonium carboxylates in the salt form. The precise chemical shifts and coupling constants are crucial for confirming the structure and purity of this compound emerypharma.combipm.orgnih.govscielo.brlibretexts.orgscispace.comresearchgate.net.

Solid-state NMR, particularly Magic Angle Spinning (MAS), is employed when samples cannot be dissolved or when studying the material in its native solid form. MAS NMR averages out anisotropic interactions that lead to broad signals in static solid samples, thereby improving spectral resolution and allowing for detailed structural analysis. While specific solid-state NMR studies on this compound were not found, general applications of solid-state NMR for ammonium salts demonstrate its utility in characterizing the quadrupole coupling parameters of ¹⁴N nuclei, providing insights into the local symmetry and dynamics of the ammonium ions escholarship.orgnih.gov. Solid-state NMR can also reveal information about the crystalline structure and polymorphism of the compound mdpi.comrsc.org.

Variable-Temperature (VT) NMR spectroscopy is used to study molecular dynamics and conformational changes as a function of temperature. By observing how chemical shifts and signal splittings change with temperature, researchers can determine energy barriers for processes like bond rotation or proton exchange researchgate.netucl.ac.uknih.gov. For this compound, VT-NMR could potentially reveal information about the dynamics of the ammonium ions or any conformational flexibility within the maleate anion, although specific studies were not identified.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy probes the vibrational modes of molecules, offering a fingerprint for identifying functional groups and confirming the presence of specific chemical bonds. FTIR analysis of this compound would typically show characteristic absorption bands corresponding to the O-H stretching (from any residual water or from the hydroxyl group of the maleate), N-H stretching and bending (from the ammonium ions), and C=O stretching (from the carboxylate groups). Peaks related to the C-C double bond and C-H bending modes of the maleate backbone are also expected. For example, studies on related maleate compounds have identified peaks around 1421 cm⁻¹ for carboxylate groups and bands in the 3580-3670 cm⁻¹ region for free O-H stretching researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netrtilab.comdntb.gov.ua. The presence and position of these bands are critical for confirming the formation of the diammonium salt and the integrity of the maleate structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule, typically in the UV-Visible region of the electromagnetic spectrum.

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a sample. This technique is particularly useful for identifying chromophores—molecular fragments that absorb light—and understanding electronic transitions such as π → π* and n → π* ubbcluj.roshu.ac.ukazooptics.comdavuniversity.orgtanta.edu.eglibretexts.orgscience.govpageplace.de. For this compound, the maleate moiety contains a carbon-carbon double bond, which can undergo electronic transitions. The absorption spectrum would reveal the wavelengths at which these electronic excitations occur. Typically, unsaturated organic molecules absorb in the UV region, with absorption maxima (λmax) providing information about the extent of conjugation and the nature of the electronic transitions. The presence of ammonium ions does not typically contribute significantly to UV-Vis absorption in the standard range. The precise absorption profile of this compound would be indicative of the electronic structure of the maleate anion and its interaction with the ammonium cations. Emission spectroscopy, which studies the light emitted by a substance after excitation, could also provide insights into excited states and relaxation pathways, though specific emission data for this compound were not detailed in the provided search results photonics.comfraunhofer.deazonano.comlibretexts.org.

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy is a sensitive analytical method that detects compounds capable of absorbing light at a specific excitation wavelength and subsequently emitting light at a longer emission wavelength. This phenomenon is dependent on the molecule's electronic structure and its environment. The intensity of the emitted fluorescence is generally proportional to the concentration of the fluorescent analyte, making it valuable for quantitative analysis. chromedia.org

While this compound itself is not widely characterized for intrinsic fluorescence properties in the readily available scientific literature, the maleate moiety can be involved in systems where fluorescence is a relevant property or is influenced by interactions. Studies have indicated that complexation involving maleate can lead to significant variations in emission characteristics. unime.it However, specific research findings detailing the excitation and emission spectra, quantum yield, or fluorescence lifetime of isolated this compound are not extensively documented in the provided search results. Therefore, a detailed characterization of its inherent emission properties via fluorescence spectroscopy cannot be presented based on the current information.

Mass Spectrometry in the Analysis of Maleate Derivatives

Mass spectrometry (MS) is a critical analytical technique used for the identification, structural elucidation, and quantification of compounds based on their mass-to-charge ratio (m/z). Various ionization methods, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with different mass analyzers, enable the analysis of a wide range of molecules. nih.govscielo.br

Mass spectrometry is extensively applied to the analysis of organic compounds, including derivatives of maleic acid. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for the separation and identification of maleate-containing substances. Derivatization strategies are often utilized to enhance volatility, improve chromatographic separation, or facilitate ionization for more effective MS analysis. For instance, studies have employed derivatization followed by tandem mass spectrometry (MS/MS) to analyze malic acid derivatives, yielding detailed structural insights through fragmentation patterns. scielo.br

For this compound (C₄H₁₀N₂O₄), mass spectrometry can be used to confirm its molecular weight and identity. The computed mass values for this compound are as follows:

Table 1: Computed Mass Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O₄ | nih.govalfa-chemistry.com |

| Molecular Weight | 150.13 g/mol | nih.govalfa-chemistry.com |

| Exact Mass | 150.06405680 Da | nih.gov |

| Monoisotopic Mass | 150.06405680 Da | nih.gov |

| IUPAC Name | diazanium;(Z)-but-2-enedioate | nih.govalfa-chemistry.com |

| Canonical SMILES | C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] | alfa-chemistry.com |

| InChI Key | CKKXWJDFFQPBQL-UHFFFAOYSA-N | alfa-chemistry.com |

| Boiling Point | 355.5 ºC (at 760mmHg) | alfa-chemistry.com |

| Flash Point | 183 ºC | alfa-chemistry.com |

These precise mass values are crucial for its identification and quantification in analytical samples.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, including the distribution of electrons within molecular orbitals and their associated energy levels. These calculations are crucial for predicting molecular stability and reactivity. By solving approximations of the Schrödinger equation, researchers can determine ground-state energies, equilibrium geometries, and potential energy surfaces for chemical reactions jocpr.com.

Studies on the maleate (B1232345) dianion, a core component of diammonium maleate, have revealed specific electronic characteristics. For instance, the maleate dianion exhibits a non-degenerate oxygen core-orbital with an energy difference of approximately 0.15 eV, observable in X-ray absorption spectroscopy (XAS) rsc.org. This electronic distribution influences the molecule's bonding and stability. Furthermore, computational methods can predict reactivity by calculating reaction pathways, transition states, and activation energies, thereby identifying the most energetically favorable reaction routes jocpr.com. Calculations of frontier molecular orbitals (HOMO and LUMO) are also key in assessing a molecule's stability and potential for charge transfer reactions science.govresearchgate.netmdpi.com.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for calculating the electronic structure of molecules and predicting various molecular properties mdpi.comtennessee.edu. DFT methods are instrumental in determining molecular geometries, interaction energies, and electrostatic potential distributions, which are vital for understanding intermolecular interactions and predicting properties like crystal packing mdpi.commdpi.com.

Applications of DFT in studying maleate-containing systems, such as maleate salts, have provided insights into hydrogen bonding motifs and association processes mdpi.comnih.gov. DFT calculations can predict spectral features, including infrared (IR) and UV-Vis spectra, by simulating electronic transitions and vibrational modes mdpi.comscience.govresearchgate.net. Moreover, DFT is employed to compute reactivity descriptors such as electronegativity, chemical hardness, and chemical potential, offering a quantitative measure of a molecule's chemical behavior science.govmdpi.com. The use of specific DFT functionals, such as B3LYP and M06-2X, along with various basis sets, allows for detailed investigations into molecular geometries, electronic properties, and vibrational spectra mdpi.commdpi.comresearchgate.net.

Molecular Dynamics (MD) Simulations of Maleate-Containing Systems

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules and systems over time. When coupled with quantum chemical methods like DFT, MD simulations can provide a comprehensive understanding of complex processes such as association and self-assembly in solution mdpi.comnih.gov.

Studies involving maleate salts have utilized MD simulations to explore the formation of microstructures, such as heterodimers and trimers, in aqueous solutions mdpi.comnih.gov. These simulations, often combined with DFT calculations, help identify initial hydrogen bonding patterns that drive these association processes. The maleate monoanion, for instance, has been shown to play a critical role in these interactions, forming multiple intermolecular hydrogen bonds with an estimated enthalpy exceeding 70 kJ/mol mdpi.comnih.gov. Such simulations offer a molecular-level perspective on the initial stages of co-crystallization and other aggregation phenomena.

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters is a key application of computational chemistry, providing a means to interpret and complement experimental spectroscopic data. Quantum chemical methods can accurately calculate electronic and vibrational transitions, enabling the prediction of absorption, emission, and vibrational spectra jocpr.com.

For this compound and related compounds, theoretical methods can predict parameters relevant to various spectroscopic techniques. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate excitation energies, oscillator strengths, and UV-Vis spectra science.govscience.govresearchgate.net. Vibrational frequencies, crucial for interpreting Infrared (IR) and Raman spectra, are also routinely computed using DFT science.govmdpi.comscience.govresearchgate.net. Furthermore, advanced techniques like X-ray spectroscopy and resonant inelastic X-ray scattering (RIXS) can provide information on electronic states and the orientation of molecular orbitals, complementing theoretical electronic structure calculations rsc.org. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted by calculating shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach, allowing for comparison with experimental NMR data science.govau.dk.

Ab Initio Molecular Orbital Calculations for Conformational Analysis

Ab initio molecular orbital (MO) calculations represent a class of quantum chemical methods that solve the electronic Schrödinger equation without empirical parameters, relying solely on fundamental physical principles jocpr.combigchem.eu. These methods are particularly valuable for conformational analysis, where they are used to determine the relative energies and geometries of different molecular conformations.

Coordination Chemistry and Supramolecular Assemblies

Metal-Ligand Complexation with Maleate (B1232345) and Dicarboxylate Analogues

The maleate ion readily participates in the formation of coordination complexes with a wide array of metal ions. The two carboxylate groups can act as versatile binding sites, leading to various coordination modes. Dicarboxylic acids, including maleate, can function as bidentate or monodentate ligands and are also capable of acting as bridging ligands between metal centers. scispace.com

In many complexes, the maleate dianion acts as a bidentate ligand, either chelating to a single metal center or bridging two different metal ions. columbia.edu For instance, bis-hydrazine metal maleates with the general formula MX(N₂H₄)₂, where M can be Co(II), Ni(II), or Zn(II), and X is the maleate dianion, have been synthesized. columbia.edu In these compounds, spectroscopic and magnetic susceptibility data suggest a high-spin octahedral geometry around the metal ions, with both the hydrazine molecules and the maleate ion acting as bidentate ligands. columbia.edu The coordination of the maleate ion is further facilitated by the twisting of the carboxyl groups out of the plane of the carbon atoms, which favors both chelation and bridging. columbia.edu

Polymer-metal complexes have also been synthesized using poly(maleic acid) with metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). mdpi.com In the complexes with Ni(II), Co(II), and Zn(II), it was found that all the carboxylic groups of the polymer coordinate with the metal ions. mdpi.com However, in the case of the Cu(II) complex, only about 66% of the carboxylic groups are involved in coordination. mdpi.com

The coordination behavior of maleate is often compared to its geometric isomer, fumarate (B1241708), and other dicarboxylate analogues like malonate. Malonate, for example, is also a versatile ligand capable of both chelating and bridging metal ions, leading to the formation of discrete molecular solids or extended coordination polymers depending on the reaction conditions. bohrium.com The choice of metal ion, pH, solvent, and temperature can significantly influence the final architecture of these metal-dicarboxylate solids. bohrium.com

Table 1: Coordination Characteristics of Selected Metal-Maleate Complexes

| Metal Ion | Complex Formula | Coordination Geometry | Maleate Coordination Mode | Reference |

|---|---|---|---|---|

| Co(II) | Co(C₄H₂O₄)(N₂H₄)₂ | Octahedral | Bidentate | columbia.edu |

| Ni(II) | Ni(C₄H₂O₄)(N₂H₄)₂ | Octahedral | Bidentate | columbia.edu |

| Zn(II) | Zn(C₄H₂O₄)(N₂H₄)₂ | Octahedral | Bidentate | columbia.edu |

| Fe(II) | Fe(C₄H₃O₄)·4H₂O | Not specified | 1:2 (Metal:Ligand) Stoichiometry | nih.gov |

Anion Recognition and Binding Properties of Host Molecules Towards Maleate

The distinct size, shape, and charge distribution of the maleate anion make it a specific target for molecular recognition by synthetic host molecules. A significant area of research has focused on developing receptors that can selectively bind maleate, particularly distinguishing it from its trans-isomer, fumarate. This selectivity is challenging due to the similar chemical composition of the two isomers but is crucial given their different biological roles; for example, fumarate is an intermediate in the Krebs cycle, while maleate is an inhibitor of this cycle. mdpi.com

The pre-organized cis-geometry of the carboxylate groups in maleate is a key feature exploited in the design of selective hosts. Receptors are often designed with binding sites that match the spacing and orientation of the maleate's hydrogen bond acceptors. For instance, a cyclohexyl-based fluorescent anion receptor has been shown to recognize maleate over fumarate. mdpi.com The cis configuration of the maleate dianion allows it to fit perfectly into the host's binding cavity, inducing a conformational change that results in excimer emission. In contrast, the trans geometry of the fumarate anion prevents it from forming a similar 1:1 complex, leading to only a small quenching of fluorescence. mdpi.com

Thiourea-based receptors are also effective in maleate recognition. Four new colorimetric receptors were synthesized that showed distinct color changes upon complexation with maleate in DMSO. researchgate.net These changes are attributed to the deprotonation of the thiourea moiety. The performance of these receptors was found to be dependent on the electronic properties of substituent groups on the phenyl ring, with stronger electron-withdrawing groups leading to higher binding constants with the maleate anion. researchgate.net

Ditopic polyamine macrobicyclic compounds have also been studied for their ability to bind various dicarboxylate anions. wikipedia.org Interestingly, these receptors showed an unprecedented selectivity for fumarate over other dicarboxylates, including maleate, in aqueous solution, highlighting that subtle changes in receptor design can dramatically shift binding preferences. wikipedia.org

Table 2: Host Molecules for Maleate Anion Recognition

| Host Molecule Type | Key Functional Groups | Selectivity | Sensing Mechanism | Reference |

|---|---|---|---|---|

| Cyclohexyl-based Receptor | Thiourea, Naphthalene | Selective for Maleate over Fumarate | Fluorescence (Excimer Emission) | mdpi.com |

| Colorimetric Receptors | Thiourea, 4-Nitronaphthyl Chromophore | Selective for Maleate over Fumarate | Color change (Deprotonation) | researchgate.net |

| Ditopic Polyamine Macrobicycles | Tris(2-aminoethyl)amine subunits | Selective for Fumarate over Maleate | Potentiometry | wikipedia.org |

| Naphthyridine Dimer | Naphthyridine, Pyrrole | Binds Maleate, Oxalate, Malonate | Protonation of Naphthyridine | scispace.com |

Chiral Recognition and Diastereoselective Interactions with Malate Isomers

While maleate itself is an achiral molecule, its hydroxylated analogue, malic acid (2-hydroxybutanedioic acid), is chiral and exists as two enantiomers, L-malic acid and D-malic acid. wikipedia.org The principles of molecular recognition and diastereoselective interactions are central to distinguishing between these isomers. The development of synthetic hosts capable of enantioselective binding of malate isomers is a significant challenge in supramolecular chemistry.

The design of such host molecules requires the incorporation of chiral elements that can interact differently with the two enantiomers of the guest molecule. These interactions often rely on a combination of hydrogen bonding, electrostatic interactions, and steric hindrance to create a binding pocket that preferentially accommodates one enantiomer over the other.

Research into chiral recognition often involves studying host-guest complexes with related chiral dicarboxylic acids. For example, a helically folded aromatic oligoamide host has been designed with a cavity that binds tartaric acid, a dihydroxy analogue of malic acid. bohrium.com Using quasi-racemic crystallography, researchers were able to elucidate the structures of the diastereomeric complexes formed between the chiral host and the enantiomers of the guest. bohrium.com This approach provides detailed structural insights into the specific interactions that govern chiral recognition.

Furthermore, supramolecular cages can be used to amplify the chiroptical signals of chiral dicarboxylic acids. A tris(2-pyridylmethyl)amine (TPMA)-based supramolecular cage has been shown to enhance the circular dichroism (CD) signal of tartaric acid. acs.org This chiroptical enhancement is a result of the guest being confined within the chiral environment of the host cage, and this principle is directly applicable to the detection and quantification of malate enantiomers. The ability to create a distinct spectroscopic signature for each enantiomer is a key goal in the development of chiral sensors. mdpi.com

Table 3: Principles and Systems for Chiral Recognition of Malate and Analogues

| System/Principle | Host/Environment | Guest/Analogue | Key Interaction/Technique | Reference |

|---|---|---|---|---|

| Quasi-Racemic Crystallography | Helical Aromatic Foldamer | Malic Acid, Tartaric Acid | Structural elucidation of diastereomeric complexes | bohrium.com |

| Chiroptical Enhancement | Tris(2-pyridylmethyl)amine (TPMA)-based Cage | Tartaric Acid | Amplification of Circular Dichroism (CD) signal | acs.org |

| Enzymatic Synthesis | Lipase Enzyme (e.g., CAL-B) | (DL)-Malic Acid | Enantioselective esterification | researchgate.net |

| General Sensor Development | Various (e.g., MOFs, polymers) | General Enantiomers | Optical, electrochemical, or photoelectric detection | mdpi.com |

Self-Assembly Processes and Supramolecular Frameworks Involving Maleate

The rigid structure and defined orientation of the carboxylate groups in the maleate ligand make it an excellent component for the construction of ordered supramolecular assemblies and coordination polymers through self-assembly processes. Crystal engineering utilizes the predictable nature of intermolecular interactions to design and synthesize new solid-state materials with desired structures and properties. bohrium.com

The self-assembly of metal ions and maleate can lead to a variety of architectures, from discrete molecular complexes to one-, two-, or three-dimensional metal-organic frameworks (MOFs). bohrium.com The final structure is highly dependent on synthetic variables such as the coordination geometry of the metal ion, the pH of the solution, the solvent system, and the temperature. bohrium.com For instance, the reaction of transition metal ions with malonate in the presence of piperazine can yield either molecular solids or 2-D coordination polymers, demonstrating how reaction conditions can tune the final architecture. bohrium.com

In the presence of suitable co-ligands or counter-ions, maleate can participate in the formation of complex hydrogen-bonded networks. In the crystal structure of a bedaquilinium maleate salt, the maleate anion is present as the monoanionic hydromaleate, which forms a strong intramolecular hydrogen bond. rsc.org These anions then interact with the protonated drug cations to form extended supramolecular structures. rsc.org Similarly, in a co-crystal of maleic acid and L-phenylalanine, the crystal lattice is built from a combination of maleate anions, L-phenylalanine cations, and zwitterionic L-phenylalanine, all linked by a network of N-H···O and O-H···O hydrogen bonds. nih.gov

The versatility of dicarboxylate linkers, including maleate and its analogues, in forming diverse coordination polymers has been extensively demonstrated. Pyridine-dicarboxylate linkers, for example, can adopt multiple coordination modes (μ₃- or μ₄-linkers) to generate 2D or 3D metal-organic networks. These frameworks often exhibit interesting properties and potential applications in areas like heterogeneous catalysis.

Table 4: Examples of Supramolecular Frameworks Involving Maleate and Analogues

| Framework Type | Components | Key Assembly Principle | Resulting Structure | Reference |

|---|---|---|---|---|

| Molecular Solid | Ni(II)/Co(II), Malonate, Piperazine | Coordination bonds, Hydrogen bonds | Discrete [{M(mal)₂(H₂O)₂}{H₂pip}] units | bohrium.com |

| 2-D Coordination Polymer | Zn(II), Malonate, Piperazine | Coordination bonds | [Zn(mal)(pip)(H₂O)] sheets | bohrium.com |

| Organic Salt / Co-crystal | Bedaquilinium, Maleate | Ionic interactions, Hydrogen bonds | 1D chains / 2D layers | rsc.org |

| Organic Salt / Co-crystal | Maleate, L-Phenylalanine | Ionic interactions, Hydrogen bonds | 3D network | nih.gov |

Investigation of Non-Covalent Interactions in Supramolecular Adducts

Hydrogen bonding is arguably the most significant non-covalent interaction in maleate-containing supramolecular systems. The maleate anion, particularly in its mono-protonated form (hydrogenmaleate), features both hydrogen bond donors (-COOH) and acceptors (-COO⁻, C=O). A characteristic feature is the strong intramolecular hydrogen bond that can form between the carboxylic acid and carboxylate groups due to their cis-orientation. rsc.org This interaction imparts a degree of planarity and rigidity to the anion.

In addition to intramolecular hydrogen bonds, maleate ions extensively participate in intermolecular hydrogen bonding. In co-crystals and salts, the carboxylate oxygens are potent hydrogen bond acceptors, readily interacting with donors such as N-H groups from protonated amines (e.g., in diammonium maleate or other organic salts) or O-H groups from water molecules or alcohols. rsc.orgnih.gov These interactions link the individual components into extended networks, such as chains, sheets, or three-dimensional frameworks.

Table 5: Key Non-Covalent Interactions in Maleate Supramolecular Adducts

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Role in Supramolecular Structure | Example System |

|---|---|---|---|---|

| Intramolecular Hydrogen Bond | -COOH (on hydrogenmaleate) | -COO⁻ (on same ion) | Confers rigidity and planarity to the anion | Bedaquilinium maleate rsc.org |

| Intermolecular Hydrogen Bond | N-H⁺ (e.g., Ammonium) | C=O / -COO⁻ (Maleate) | Links cations and anions into extended networks | This compound, L-Phenylalanine co-crystal nih.gov |

| Intermolecular Hydrogen Bond | O-H (e.g., Water) | C=O / -COO⁻ (Maleate) | Stabilizes hydrated crystal structures | Hydrated metal-maleate complexes |

| Ionic Interaction | Cation (e.g., NH₄⁺) | Anion (Maleate²⁻) | Primary interaction in salt formation | This compound |

Advanced Applications in Materials Science

Development of Nonlinear Optical (NLO) Materials

Organic nonlinear optical (NLO) materials are gaining significant interest due to their potential in high-speed information processing and optical technologies. While direct studies on diammonium maleate (B1232345) are not extensively documented in this specific context, research into chemically similar organic ammonium (B1175870) salts, such as Ammonium Hydrogen L-malate (AHM), provides strong evidence for the potential of this class of compounds. AHM, an organic ammonium salt of a dicarboxylic acid closely related to maleic acid, has been successfully synthesized and grown into high-quality single crystals using the slow evaporation solution method. nih.govresearchgate.net

Characterization of these crystals reveals properties essential for NLO applications. Single crystal X-ray diffraction (XRD) confirms an orthorhombic crystal system for AHM, a non-centrosymmetric structure which is a prerequisite for second-order NLO effects. nih.gov Optical studies show a wide transparency range in the UV-vis-NIR spectrum, which is crucial for applications involving laser light. nih.gov The second harmonic generation (SHG) efficiency of AHM, measured by the Kurtz powder technique, was found to be 1.2 times that of the widely used inorganic NLO material, Potassium Dihydrogen Phosphate (KDP). nih.gov This superior performance highlights the promise of organic salts like diammonium maleate in the development of new, efficient NLO materials.

Table 1: Comparison of Ammonium Hydrogen L-malate (AHM) and KDP

| Property | Ammonium Hydrogen L-malate (AHM) | Potassium Dihydrogen Phosphate (KDP) |

|---|---|---|

| Crystal System | Orthorhombic nih.gov | Tetragonal |

| Growth Method | Slow Evaporation nih.gov | Solution Growth |

| SHG Efficiency | 1.2 times that of KDP nih.gov | Reference Standard |

| Thermal Stability | Stable up to 160°C nih.gov | Decomposes >250°C |

Polymeric Materials and Composites Incorporating Maleate Moieties

The maleate moiety, the core component of this compound, is a versatile building block for creating functional polymers and composites. Maleic anhydride (B1165640), a closely related precursor, is frequently used to introduce this functionality into polymer chains through copolymerization and grafting techniques.

For instance, copolymers of maleic acid or its anhydride with monomers like styrene or acrylic acid have been developed for various applications. researchgate.netrug.nlgoogle.com These copolymers, such as poly(styrene-co-maleic anhydride), can be synthesized via free radical or catalytic chain transfer polymerization. rug.nlacs.org The anhydride groups in the polymer backbone are reactive and can be opened to create dicarboxylic acid functionalities, which can then interact with other materials.

Unsaturated polyesters containing maleate units, such as poly(propylene glycol maleate phthalate), are another important class of materials. researchgate.net These resins can be crosslinked with monomers like styrene to form rigid thermoset composites. researchgate.net The properties of the final material can be tuned by adjusting the ratio of maleic and phthalic anhydrides in the initial synthesis. researchgate.net Furthermore, maleic acid-based copolymers have been shown to act as stabilizers for nanoparticles, such as silver, by coordinating with the metal ions and preventing aggregation. acs.org

Table 2: Examples of Polymers Incorporating Maleate Moieties

| Polymer Type | Monomers | Key Feature/Application |

|---|---|---|

| Unsaturated Polyester Resin | Maleic Anhydride, Phthalic Anhydride, Propylene Glycol researchgate.net | Crosslinkable with styrene to form structural composites. researchgate.net |

| Alternating Copolymer | Styrene, Maleic Anhydride rug.nl | Used as a nanoparticle stabilizer and in surface coatings. acs.org |

| Water-Soluble Copolymer | Maleic Acid, Acrylic Acid google.com | Acts as a surface coating and textile sizing agent. google.com |

| Linear Polyester | Maleic Anhydride, Ethylene (B1197577) Glycol researchgate.net | Forms films for chemical sensor applications. researchgate.net |

Functional Materials for Optoelectronic Applications

The diammonium cation component of this compound plays a crucial role in the templating of novel perovskite materials for optoelectronic applications. Research into two-dimensional (2D) metal halide perovskites has shown that diammonium cations can direct the structure of the resulting material, which in turn governs its optical properties. cnr.itrsc.org

Specifically, aromatic diammonium cations like 1,4-phenylenediammonium (1,4-PDA) and 1,4-xylylenediammonium (1,4-XDA) have been used to synthesize lead bromide perovskites. cnr.itrsc.orgresearchgate.net Single-crystal X-ray diffraction has confirmed that these cations can template the formation of 2D Dion-Jacobson (DJ) perovskites. rsc.org The structure and length of the diammonium cation significantly influence the degree of octahedral distortion within the perovskite lattice. rsc.orgresearchgate.net

This structural distortion has a direct impact on the material's photoluminescence. Perovskites templated with shorter, more rigid cations like 1,4-PDA exhibit a broad, white-light emission at room temperature. rsc.orgchemrxiv.org In contrast, longer cations like 1,4-XDA lead to materials with a narrow, single-peak emission. rsc.orgchemrxiv.org This broad emission is attributed to trap-mediated excitonic recombination or self-trapped excitons (STEs), a phenomenon enhanced by the lattice distortion. rsc.org By carefully selecting the diammonium cation, it is possible to tune the emissive properties of these perovskites, opening pathways for the development of efficient broadband and white-light emitters for next-generation LEDs and other optoelectronic devices. In 3D perovskites, the incorporation of diammonium cations like propane-1,3-diammonium (PDA) has been shown to enhance defect passivation and improve the stability of perovskite solar cells. cityu.edu.hk

Table 3: Influence of Diammonium Cation on Lead Bromide Perovskite Properties

| Diammonium Cation | Resulting Structure Type | Room Temperature Emission |

|---|---|---|

| 1,4-phenylenediammonium (1,4-PDA) | 2D Dion-Jacobson (High Distortion) rsc.org | Broadband (White Light) rsc.orgresearchgate.net |

| 1,4-xylylenediammonium (1,4-XDA) | 2D Dion-Jacobson (Low Distortion) rsc.org | Narrow Peak rsc.orgresearchgate.net |

| 1,3-phenylenediammonium (1,3-PDA) | 2D Dion-Jacobson rsc.org | Broadband (White Light) rsc.orgresearchgate.net |

| 1,3-xylylenediammonium (1,3-XDA) | 0D Perovskitoid rsc.org | N/A |

Role in Anion Sensing and Liquid-Liquid Extraction Technologies

Anion Sensing: The maleate anion possesses distinct structural and electronic features that make it a target for molecular recognition and sensing. Dicarboxylate anions are crucial in many biological and industrial processes, making their detection highly important. researchgate.netnih.gov Synthetic receptors can be designed to selectively bind with dicarboxylates like maleate through interactions such as hydrogen bonding and anion-π interactions. nih.gov The binding event between the host receptor and the maleate guest can be engineered to produce a detectable signal, such as a change in fluorescence or color, forming the basis of a chemical sensor. The recognition of these anions can be challenging due to their hydrophilicity and similar structures, but advances in supramolecular chemistry are leading to receptors with improved selectivity. researchgate.netnih.gov

Liquid-Liquid Extraction: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. researchgate.net While not a direct extractant itself, this compound can play a crucial role in this process. Its high solubility in water allows it to be used as a component of the aqueous phase to control pH and ionic strength. The pH of the aqueous solution is a critical parameter in the extraction of metal ions, as it can influence the charge of metal complexes and their subsequent partitioning between the two phases. researchgate.net Furthermore, the maleate anion itself can act as a complexing agent or ligand, selectively binding to certain metal ions in the aqueous phase, which could either prevent or facilitate their extraction into the organic phase depending on the system design.

Catalytic Materials Utilizing Maleate-Derived Structures

Structures derived from maleates are being utilized to create advanced catalytic materials, particularly as polymeric supports for metal nanoparticles. Copolymers based on maleates, such as poly(propylene glycol maleate phthalate)-acrylic acid, serve as effective matrices for synthesizing and stabilizing metal catalysts. mdpi.com

In a typical synthesis, metal ions (e.g., Nickel, Silver) are introduced into the maleate-containing polymer matrix and subsequently reduced to form nanoparticles. mdpi.com The polymer matrix plays a critical role by:

Uniform Distribution: Ensuring that the metal nanoparticles are evenly distributed throughout the polymer volume. mdpi.com

Preventing Agglomeration: The polymer chains encapsulate the nanoparticles, preventing them from clumping together, which would otherwise reduce the active catalytic surface area. mdpi.com

Controlling Particle Size: The pore size and structure of the polymer matrix can influence the final size of the metal nanoparticles. mdpi.com

These polymer-immobilized metal nanoparticles have demonstrated high efficiency as catalysts in reactions such as the electrocatalytic hydrogenation of pyridine to piperidine. mdpi.com The use of a polymer support derived from maleate structures provides a robust and reusable catalytic system, combining the catalytic activity of the metal with the processability and stability of the polymer. mdpi.comresearchgate.net

Table 4: Characteristics of Maleate-Copolymer Supported Catalysts

| Catalyst System | Polymer Support | Metal Nanoparticle | Particle Size | Application |

|---|---|---|---|---|

| p-PGMP/AA:Ni⁰ | Poly(propylene glycol maleate phthalate)/Acrylic acid mdpi.com | Nickel (Ni) mdpi.com | 25-40 nm mdpi.com | Electrocatalytic hydrogenation of pyridine mdpi.com |

| p-PGMP/AA:Ag⁰ | Poly(propylene glycol maleate phthalate)/Acrylic acid mdpi.com | Silver (Ag) mdpi.com | 25-40 nm mdpi.com | Electrocatalytic hydrogenation of pyridine mdpi.com |

Reaction Mechanisms and Chemical Reactivity

Mechanistic Studies of Maleate (B1232345) Isomerization Reactions

The isomerization of maleate to its trans isomer, fumarate (B1241708), is a significant chemical transformation that can be achieved through various mechanisms, both enzymatic and non-enzymatic.

Enzymatic Isomerization: Maleate isomerase (MI), a member of the Asp/Glu racemase superfamily, catalyzes the cis-trans isomerization of the C2-C3 double bond in maleate to produce fumarate. This process is crucial in several metabolic pathways wikipedia.org. The catalytic mechanism, as elucidated through mutational studies and computational investigations, involves key cysteine residues within the enzyme's active site. A proposed mechanism involves the nucleophilic attack of a cysteine thiol group (e.g., Cys76 or Cys194, depending on the specific enzyme) on the C2 atom of maleate, forming a covalent succinyl-cysteine intermediate. This intermediate allows for rotation around the now single C2-C3 bond. Subsequent elimination of the thiol group and proton transfer leads to the formation of fumarate, regenerating the enzyme wikipedia.orgrsc.orgnih.govrsc.orgacs.orgresearchgate.net. Computational studies suggest that Cys194 may act as the nucleophile, while Cys76 functions as an acid/base catalyst in a concerted manner rsc.org.

Non-Enzymatic Isomerization: Maleate isomerization can also be induced thermally or through chemical catalysis. Primary and secondary amines are known to effectively catalyze the isomerization of dialkyl maleates (e.g., dimethyl maleate, diethyl maleate) to their corresponding fumarate esters. The mechanism often involves the formation of zwitterionic intermediates or proton transfer facilitated by the amine catalyst researchgate.netacs.org. The reaction rate typically shows second-order dependence on the amine concentration acs.org. For instance, the gas-phase isomerization of dimethyl maleate has an activation energy of approximately 111 kJ/mol chegg.com. These thermal and amine-catalyzed processes are generally less selective and may occur at higher temperatures compared to enzymatic catalysis, potentially leading to side reactions or degradation revmaterialeplastice.ro.

| Method of Isomerization | Catalyst/Enzyme | Key Intermediate/Species | Activation Energy (kJ/mol) | Notes |

| Enzymatic | Maleate Isomerase | Succinyl-cysteine | Not directly applicable | Cysteine residues play crucial roles; specific to biological systems. |

| Amine Catalysis | Primary/Secondary Amines | Zwitterionic intermediates | ~111 (for dimethyl maleate) | Rate depends on amine concentration and basicity. |

| Thermal | Heat | Not specified | Varies | Less selective, potential for side reactions. |

Addition and Cycloaddition Reactions Involving Maleate

The electron-deficient double bond of maleate and its derivatives makes them susceptible to various addition and cycloaddition reactions.

Michael Addition: Maleates, such as dimethyl maleate and diethyl maleate, function as Michael acceptors in the Michael addition reaction. This reaction involves the conjugate addition of a nucleophile (Michael donor), typically an enolate or an amine, to the β-carbon of the α,β-unsaturated carbonyl system of the maleate. The general mechanism proceeds via deprotonation of the donor to form a nucleophilic species, followed by its addition to the maleate's double bond, and subsequent protonation of the resulting enolate or carbanion wikipedia.orgmasterorganicchemistry.com. Amines can catalyze this reaction, with maleates reacting faster than fumarates in aza-Michael additions nih.govnih.gov. Radical-mediated additions to maleates have also been reported tandfonline.comnih.gov.

Diels-Alder Reaction: Maleic anhydride (B1165640) and its esters, such as dimethyl maleate, serve as effective dienophiles in the Diels-Alder reaction. This [4+2] cycloaddition reaction involves the concerted addition of a conjugated diene to the dienophile, forming a six-membered ring. The reaction is favored when the diene is electron-rich and the dienophile is electron-poor, a condition met by maleate derivatives due to their electron-withdrawing ester groups researchgate.netmasterorganicchemistry.comwikipedia.orgsigmaaldrich.com. The mechanism proceeds through a cyclic transition state, forming two new sigma bonds and a new pi bond wikipedia.org.

Other Addition Reactions: Maleates can undergo addition reactions with various other species. For instance, toluene (B28343) can add to maleate in an anti-fashion catalyzed by benzylsuccinate synthase, involving a radical intermediate nih.govacs.org. Hypophosphite addition to maleate also proceeds via a radical mechanism rsc.org. Hydrogen halides can also add across the double bond of maleates oup.com.

| Reaction Type | Maleate Derivative | Reactant/Dienophile | Catalyst/Conditions | Key Mechanistic Feature |

| Michael Addition | Dimethyl Maleate | Amine | Room Temperature | Conjugate addition of amine to C=C bond. |

| Diels-Alder Reaction | Dimethyl Maleate | Conjugated Diene | Thermal | [4+2] cycloaddition via cyclic transition state. |

| Radical Addition | Diethyl Maleate | Radical source | UV/Initiator | Addition of radical to C=C bond. |

| Toluene Addition | Maleate | Toluene | Benzylsuccinate Synthase | Anti-addition via radical intermediate. |

| Hypophosphite Addition | Maleate | Hypophosphite | Radical Initiator | Radical-mediated addition. |

Thermal Decomposition and Degradation Pathways of Ammonium (B1175870) Maleates

Specific literature detailing the thermal decomposition pathways of diammonium maleate is limited. However, general principles of ammonium salt decomposition and maleate chemistry can infer potential degradation routes.

Upon heating, ammonium salts typically undergo decomposition through the release of ammonia (B1221849) and the corresponding acid. For this compound, this would initially involve the evolution of ammonia, potentially leading to the formation of monoammonium maleate, maleic acid, or even maleic anhydride at higher temperatures, depending on the conditions and the presence of water.

The maleate moiety itself can undergo degradation at elevated temperatures. This may include:

Isomerization: As discussed in Section 8.1, maleate can isomerize to fumarate.

Decarboxylation: At sufficiently high temperatures, carboxylic acids can decarboxylate, releasing carbon dioxide.

Polymerization/Oligomerization: The double bond and carboxylic acid groups can participate in polymerization or oligomerization reactions, especially under prolonged heating or in the presence of catalysts.

Dehydration: Maleic acid can dehydrate to form maleic anhydride.

The specific pathways and products would be highly dependent on the temperature, pressure, atmosphere, and presence of any impurities or catalysts.

Enzymatic Reaction Mechanisms for Maleate Transformation

Enzymes play a critical role in the biological transformations of maleate. The most prominent enzyme acting directly on maleate is maleate isomerase (MI) .

Maleate Isomerase (MI) Mechanism: MI catalyzes the reversible cis-trans isomerization of maleate to fumarate. The enzyme belongs to the Asp/Glu racemase superfamily and typically utilizes cysteine residues in its active site for catalysis. In Nocardia farcinica MI, for example, the mechanism is proposed to involve:

Nucleophilic Attack: A cysteine residue (e.g., Cys194 acting as the nucleophile, activated by Cys76 as an acid/base catalyst) attacks the C2 atom of the maleate double bond.

Intermediate Formation: This attack leads to the formation of a covalent succinyl-cysteine intermediate, where the C2-C3 bond becomes a single bond, allowing for rotation.

Rotation and Elimination: Rotation around the single bond occurs, followed by the dissociation of the Cys-S bond and deprotonation at C3, yielding fumarate and regenerating the enzyme's active site rsc.orgnih.govacs.org.

Other enzymes are involved in pathways that utilize maleate or its isomerization product, fumarate. For instance, fumarase (fumarate hydratase) catalyzes the reversible hydration of fumarate to L-malate, a key step in the citric acid cycle wikipedia.orgebi.ac.ukontosight.ai. Engineered enzymatic cascades can also transform maleate into other compounds, such as L-aspartate, using maleate isomerase (MaiA) and aspartate ammonia-lyase (AspA) nih.gov.

| Enzyme Source/Type | Substrate | Product | Key Residues | Proposed Mechanism |

| N. farcinica MI | Maleate | Fumarate | Cys76, Cys194 | Nucleophilic attack by Cys, succinyl-cysteine intermediate, rotation, elimination. |

| Fumarase | Fumarate | L-Malate | His, Ser | General acid-base catalysis, potentially via carbanionic intermediate. |

| MaiA + AspA | Maleate | L-Aspartate | Various | Sequential enzymatic transformation via fumarate intermediate. |

Kinetic Studies of Maleate-Involved Chemical Processes

Kinetic studies provide quantitative data on the rates and conditions governing maleate transformations.

Isomerization Kinetics: The isomerization of maleates to fumarates has been studied kinetically. For the gas-phase isomerization of dimethyl maleate, an activation energy of 111 kJ/mol has been reported chegg.com. Amine-catalyzed isomerizations show rates dependent on the amine's concentration and basicity researchgate.netacs.org.

Esterification Kinetics: The esterification of maleic anhydride or maleic acid with alcohols is a significant industrial process, and its kinetics have been extensively studied. The reaction typically proceeds in two stages: rapid formation of a monoester, followed by a slower, reversible formation of the diester.

Activation Energies: Activation energies vary significantly with the catalyst and conditions. For example, the esterification of maleic anhydride with hexan-1-ol catalyzed by sulfuric acid has an activation energy of approximately 60.2 kJ/mol, while tetrabutyl titanate catalysis yields around 71.9 kJ/mol, and the non-catalytic reaction is around 52.0 kJ/mol researchgate.net. The esterification of guar (B607891) gum with maleic anhydride showed an activation energy of 36.91 ± 3.61 kJ/mol nih.gov. Esterification of maleic anhydride with methanol (B129727) using H-Y zeolite yielded an activation energy of 44.65 kJ/mol epa.gov.

Reaction Orders: The reaction order with respect to reactants and catalysts also varies. For instance, esterification of maleic anhydride with butyl alcohols can be second order with respect to both the acid and the alcohol, especially with certain catalysts pan.pl.

Other Kinetic Data: Enzymatic hydration of maleate by malease from Pseudomonas pseudoalcaligenes shows a Kapp of 2050 s-1 at 25°C and pH 7.0, with a Gibbs free energy of activation of 62.21 kJ/mol nih.gov. Radical addition to diethyl maleate and fumarate has also been studied using pulsed EPR, providing insights into radical adduct formation tandfonline.com.

| Reaction Type | Conditions/Catalyst | Activation Energy (kJ/mol) | Pre-exponential Factor / Rate Constant | Reaction Order (Reactant/Catalyst) |

| Dimethyl Maleate Isomerization | Gas phase | 111 | Not specified | Not specified |

| Maleate Hydration (Malease) | 25°C, pH 7.0 | 62.21 | Kapp = 2050 s-1 | Not specified |

| Esterification (MA + Hexanol) | Sulfuric Acid | 60.2 | Not specified | 1st order (monoester), 1st order (H2SO4) researchgate.net |

| Esterification (MA + Hexanol) | Tetrabutyl Titanate | 71.9 | Not specified | 2nd order (acid, alcohol) researchgate.net |

| Esterification (MA + Hexanol) | None (Non-catalytic) | 52.0 | Not specified | 2nd order (acid) researchgate.net |

| Esterification (Guar Gum + MA) | Dry method, 80°C, 4h | 36.91 ± 3.61 | 1392 min-1 | Not specified |

| Esterification (MA + MeOH) | H-Y Zeolite | 44.65 | Not specified | Not specified |

Compound List

this compound

Maleate

Fumarate

Maleic acid

Fumaric acid

Ammonia

Cysteine

Succinyl-cysteine

L-malate

D-malate

Dimethyl maleate

Diethyl maleate

Dimethyl fumarate

Diethyl fumarate

Maleic anhydride

Toluene

Benzylsuccinic acid

Hypophosphite

Hydrogen halide

Guar gum maleate

Monomethyl maleate

Monobutyl maleate

Dibutyl maleate

Monohexyl maleate

Dihexyl maleate

L-aspartate

Q & A